
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine (FNMP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.
Scientific Research Applications
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a range of biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has also been found to be effective in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and proteins involved in the development and progression of diseases. 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has also been found to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development and progression of various diseases. 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has also been found to inhibit the activity of certain enzymes and proteins involved in the development of cancer.
Advantages and Limitations for Lab Experiments
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high yield. 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine is also stable under a range of conditions, making it suitable for use in various assays. However, the compound has certain limitations, such as its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has several potential future directions for research. One of the areas of interest is the development of new derivatives of 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine with improved biological activities. Another area of interest is the study of the compound's mechanism of action and its potential use in the treatment of various diseases. Further research is also needed to explore the potential toxicity and safety of 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine in humans.
Conclusion:
In conclusion, 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to exhibit a range of biological activities and has several advantages for lab experiments. Further research is needed to explore the full potential of 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine as a therapeutic agent.
Synthesis Methods
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine can be synthesized using a variety of methods. One of the commonly used methods involves the reaction between 2-naphthylmethylamine and 1-(2-furoyl)piperazine in the presence of a catalyst such as trifluoroacetic acid. The reaction leads to the formation of 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine as a white crystalline solid with a high yield.
properties
IUPAC Name |
furan-2-yl-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(19-6-3-13-24-19)22-11-9-21(10-12-22)15-16-7-8-17-4-1-2-5-18(17)14-16/h1-8,13-14H,9-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZCGMOWOUAQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5720396.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5720400.png)
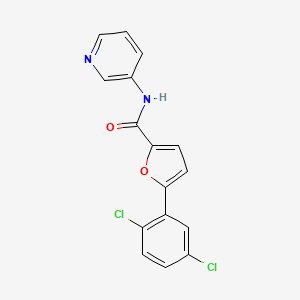
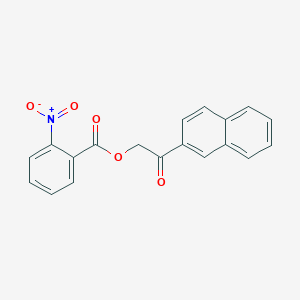
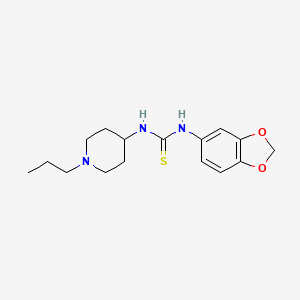
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5720421.png)
![1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5720429.png)
![4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5720442.png)
![2-(4-chloro-3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5720450.png)
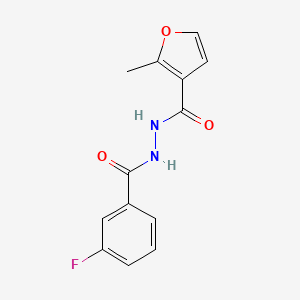

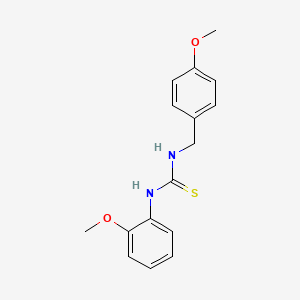
![3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5720483.png)
